Comparative Inhibitory Potency of 5-(4-Bromophenyl)- vs. 5-(4-Chlorophenyl)-pyrimidine-2,4-diamine Against P. vivax DHFR
A direct comparison of the inhibitory activity of 5-(4-bromophenyl)-6-ethylpyrimidine-2,4-diamine and its 4-chlorophenyl analog against wild-type P. vivax dihydrofolate reductase (DHFR) reveals a significant potency advantage for the brominated compound. The bromo analog exhibits a Ki of 0.780 nM, whereas the corresponding chloro analog demonstrates a Ki of 3.42 nM, representing a >4-fold improvement in target affinity [1][2]. This indicates that the bromine substitution at the para-position of the phenyl ring enhances binding interactions within the enzyme's active site more effectively than chlorine.
| Evidence Dimension | Inhibition constant (Ki) against wild-type Plasmodium vivax dihydrofolate reductase (PvDHFR) |
|---|---|
| Target Compound Data | Ki = 0.780 nM |
| Comparator Or Baseline | 5-(4-chlorophenyl)-6-ethylpyrimidine-2,4-diamine: Ki = 3.42 nM |
| Quantified Difference | 4.4-fold lower Ki (higher potency) |
| Conditions | In vitro enzymatic assay; pH 7.0; Temperature 25 °C. Data sourced from BindingDB [1][2]. |
Why This Matters
This 4.4-fold difference in target affinity is a critical differentiator, making the bromo compound a more valuable starting point for antimalarial drug discovery where higher potency against wild-type DHFR is a key objective.
- [1] BindingDB. (n.d.). BDBM18781: 5-(4-bromophenyl)-6-ethylpyrimidine-2,4-diamine. Accessed April 23, 2026. View Source
- [2] BindingDB. (n.d.). BDBM18774: 5-(4-chlorophenyl)pyrimidine-2,4-diamine. Accessed April 23, 2026. View Source
